(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine
Description
(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is a chiral amine featuring a bromine atom at the ortho position and a chlorine atom at the meta position on the benzene ring (relative to the ethylamine substituent). Its molecular formula is C₈H₉BrClN, with a molecular weight of 234.52 g/mol . The compound is commercially available as a free base or hydrochloride salt (CAS 3026595-89-8, molecular weight 270.98 g/mol) and is stored under inert conditions at room temperature . Its stereochemistry (R-configuration) makes it relevant for asymmetric synthesis and pharmaceutical applications, such as serving as a precursor in the synthesis of bioactive molecules like I-BET151 derivatives .
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
RSQBBPQGUYFSIM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Br)Cl)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenyl Precursors
- Starting Material: Typically, a phenyl ethane or phenylethylamine derivative is used as the starting scaffold.
- Bromination: Bromine or N-bromosuccinimide (NBS) is employed to introduce the bromine atom at the 2-position of the phenyl ring. This step often requires an inert atmosphere to avoid side reactions.
- Chlorination: Chlorination at the 6-position is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The selective introduction of chlorine is critical to obtain the desired substitution pattern.
Chiral Amination
- The chiral center at the ethan-1-amine moiety is introduced or preserved by employing stereoselective synthesis or resolution techniques.
- Common approaches include asymmetric synthesis using chiral catalysts or chiral auxiliaries, or resolution of racemic mixtures via chiral chromatography or crystallization.
- Reduction of precursor ketones or imines to the corresponding (R)-amine can be performed using catalytic hydrogenation (Pd/C) or hydride reagents such as lithium aluminum hydride (LiAlH4).
Purification and Characterization
- The final product is often isolated as the free amine or as its hydrochloride salt to improve stability and handling.
- Purification methods include recrystallization, column chromatography, and preparative HPLC.
- Characterization techniques to confirm purity and stereochemistry include NMR spectroscopy, mass spectrometry, chiral HPLC, and optical rotation measurements.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Halogenation | Bromine or NBS; inert atmosphere | Introduce bromine at 2-position | Control temperature to avoid polybromination |
| Chlorination | SOCl2 or PCl5 | Introduce chlorine at 6-position | Selectivity critical; may require protecting groups |
| Chiral Amination | Chiral catalysts or auxiliaries; Pd/C hydrogenation or LiAlH4 | Establish (R)-configuration at ethanamine | Enantiomeric excess monitored by chiral HPLC |
| Purification | Recrystallization, chromatography | Isolate pure compound | Hydrochloride salt formation enhances stability |
- The regioselective halogenation steps are crucial; improper conditions can lead to substitution at undesired positions, reducing yield and complicating purification.
- The stereochemical control in the amination step is often achieved by asymmetric catalytic hydrogenation or by using chiral starting materials to ensure the (R)-enantiomer predominates.
- Use of inert atmosphere (e.g., nitrogen or argon) during halogenation prevents oxidation and side reactions.
- Formation of the hydrochloride salt of the amine improves compound stability and facilitates handling in further applications.
| Method | Advantages | Limitations | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Direct Halogenation + Asymmetric Reduction | Straightforward; fewer steps | Requires precise control of conditions | Moderate to high (60-85%) | High (>95% ee) |
| Halogenation + Chiral Resolution | Uses racemic mixture; simpler reagents | Additional resolution step; lower overall yield | Lower (40-60%) | High (after resolution) |
| Use of Chiral Auxiliaries | High stereoselectivity | More complex synthesis; costlier | Moderate (50-75%) | Very high (>98% ee) |
The preparation of (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is a multi-step process involving selective halogenation of a phenyl precursor followed by stereoselective amination to establish the (R)-configuration. Key reagents include bromine or NBS for bromination, thionyl chloride or phosphorus pentachloride for chlorination, and catalytic hydrogenation or hydride reductions for chiral amine formation. Maintaining regio- and stereochemical control is essential and achieved through optimized reaction conditions and purification techniques. The compound is often isolated as its hydrochloride salt for enhanced stability. This synthesis route underpins the compound’s utility in medicinal chemistry research, where its halogenated and chiral features are critical for biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine substituents on the aromatic ring facilitate nucleophilic substitution. Key findings include:
Halogen Replacement :
-
Bromine at the ortho position undergoes substitution more readily than chlorine due to its lower electronegativity and larger atomic radius .
-
Reactions with sodium methoxide (NaOMe) in ethanol yield methoxy-substituted derivatives at 80–100°C.
Reaction Table :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOMe | Ethanol, 80°C, 12 hr | (R)-1-(2-Methoxy-6-Cl-phenyl)ethanamine | 68% | |
| NH₃ (aq.) | Pressure tube, 140°C | Amino-substituted derivative | 54% |
Oxidation Reactions
The primary amine group is susceptible to oxidation:
Imine Formation :
-
Treatment with KMnO₄ in acidic conditions generates imines.
-
Hydrogen peroxide (H₂O₂) under mild conditions oxidizes the amine to nitriles.
Key Data :
Yield: 72%
Reduction Reactions
Halogen reduction and amine deprotection are common:
Dehalogenation :
-
LiAlH₄ reduces bromine to hydrogen, forming (R)-1-(2-H-6-Cl-phenyl)ethan-1-amine.
-
Catalytic hydrogenation (H₂/Pd-C) removes both halogens.
Reaction Efficiency :
| Substrate | Reagent | Product | Time | Yield |
|---|---|---|---|---|
| Br, Cl | LiAlH₄, THF | H, Cl retained | 6 hr | 65% |
| Br, Cl | H₂ (1 atm)/Pd | Fully dehalogenated amine | 3 hr | 82% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.
Buchwald-Hartwig Amination : -
Forms C–N bonds with secondary amines.
Example :
Yield: 78%
Stereochemical Considerations
The R-configuration influences reaction outcomes:
Chiral Retention :
-
SN2 reactions at the benzylic position retain stereochemistry .
-
Oxidative pathways (e.g., imine formation) preserve chirality due to non-inversion mechanisms.
Computational Insights :
Scientific Research Applications
Organic Synthesis
(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine serves as a crucial building block in organic synthesis. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of other chiral compounds with high enantiomeric purity.
Research has indicated that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems:
- Neuropharmacology : Studies suggest that it may influence serotonin and dopamine receptor activity, making it a candidate for developing new therapeutic agents targeting neurological disorders.
- Mechanism of Action : The compound's interaction with specific molecular targets suggests potential modulation of neurotransmitter pathways, which are critical in mood regulation and psychiatric conditions .
Medicinal Chemistry
This compound has been explored for its pharmacological properties:
- It is investigated as a precursor for drug development, particularly in creating compounds that can selectively target neurotransmitter receptors.
- Its unique structure may enhance binding affinity and selectivity towards specific receptors, crucial for therapeutic efficacy .
Case Study 1: Neuropharmacological Investigation
A study focused on the interactions of this compound with serotonin receptors demonstrated its potential to modulate receptor activity effectively. This research highlighted its implications in treating mood disorders by enhancing serotonin signaling pathways.
Case Study 2: Asymmetric Synthesis
In another study, this compound was utilized as a chiral auxiliary in synthesizing other biologically active compounds. The results showed improved yields and enantiomeric excesses compared to traditional methods, underscoring its utility in organic synthesis.
Mechanism of Action
The mechanism by which ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine exerts its effects can involve:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine with analogs differing in substituent positions, halogen types, stereochemistry, or functional groups.
Positional Isomers and Halogen Substitution Effects
Key Observations :
- Halogen position : Ortho/meta substitution in the target compound vs. para-substituted analogs (e.g., Br-MBA) affects electronic properties and steric hindrance. For example, Br-MBA shows stronger interlayer interactions in perovskites due to para-bromine placement .
- Fluorine vs. chlorine : The (R)-1-(4-Chloro-2-fluorophenyl) analog demonstrates improved metabolic stability compared to chlorine-only derivatives, highlighting halogen-dependent pharmacokinetics .
Enantiomeric Comparisons
Key Observations :
- Enantiomers exhibit divergent biological activities. For instance, (R)-enantiomers of benzylamine derivatives are often preferred in asymmetric catalysis due to superior stereochemical outcomes .
- The 6-chloro substituent in the target compound introduces additional steric effects compared to the monosubstituted (2-bromo) analog .
Functional Group Derivatives
Key Observations :
- The ketone derivative (2-Bromo-1-(2-chlorophenyl)ethan-1-one) serves as a synthetic intermediate for α-brominated compounds but lacks the amine functionality critical for biological activity .
- Benzimidazole-linked amines (e.g., compound 6d) show enhanced antimicrobial activity compared to simple aryl amines, underscoring the role of heterocycles in bioactivity .
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine is a halogenated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine substituents enhances its binding affinity and selectivity towards biological targets, which may facilitate its application in therapeutic contexts.
Chemical Structure and Properties
The compound features a chiral center at the ethanamine moiety, which may influence its biological activity. The specific arrangement of the bromine and chlorine atoms contributes to the compound's unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The amine group is capable of forming hydrogen bonds or ionic interactions, which are crucial for binding to target sites. This interaction can modulate the activity of enzymes or receptors involved in various physiological processes.
Antimicrobial Activity
Recent studies have indicated that halogenated amines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess antibacterial and antifungal activities against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds often range from 4.69 to 22.9 µM against Gram-positive bacteria, demonstrating their potential as antimicrobial agents .
Neuropharmacological Effects
Research into the neuropharmacological effects of halogenated amines suggests that they may influence neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, which are critical in the treatment of neurological disorders such as depression and schizophrenia .
Case Study 1: Enantioselective Synthesis
A study focused on the enantioselective synthesis of this compound utilized microbial biotransformation techniques. The use of Rhodotorula rubra KCh 82 demonstrated high conversion rates and enantiomeric excess, indicating the potential for this compound in developing chiral drugs with specific biological activities .
Case Study 2: Inhibition Studies
Inhibition assays conducted on related compounds targeting DprE1, an enzyme crucial for mycobacterial cell wall synthesis, revealed promising results. Compounds structurally analogous to this compound exhibited IC50 values below 6 µg/mL, suggesting strong inhibitory effects that could be leveraged in tuberculosis treatment strategies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Q & A
Basic: What are the recommended synthetic routes for (R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine?
Methodological Answer:
The compound can be synthesized via stereoselective methods. A common approach involves:
- Azide reduction : Starting from a chiral alcohol precursor, (R)-1-(2-azido-2-aryl)ethyl intermediates can be reduced using LiAlH₄ to yield the target amine (e.g., as demonstrated in analogous syntheses of chlorophenyl derivatives) .
- Nucleophilic substitution : Bromination of chlorophenyl ethanone derivatives followed by amination under controlled conditions (e.g., using NH₃ in ethanol or acetonitrile) .
Key parameters include temperature control (0–5°C for azide reactions) and inert atmospheres to prevent racemization.
Advanced: How can low enantiomeric purity during synthesis be addressed?
Methodological Answer:
To resolve enantiomeric impurities:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, as validated for structurally similar amines .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis using SHELX software (e.g., SHELXL for refinement), which is critical for validating stereochemical integrity .
- Kinetic resolution : Employ enantioselective catalysts or enzymes during synthesis to favor the (R)-isomer .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Preventive measures : Use explosion-proof equipment, avoid inhalation/contact (wear PPE), and store in dry, ventilated areas away from ignition sources .
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. In case of exposure, rinse affected areas with water and seek medical attention .
Advanced: How can crystallography (via SHELX) aid in structural validation?
Methodological Answer:
- Data collection : Use high-resolution X-ray diffraction data (λ = 0.710–1.541 Å) to resolve halogen (Br/Cl) positions.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For twinned crystals, use SHELXD for structure solution .
- Validation : Cross-check with CCDC databases to confirm bond lengths/angles match reported halogenated aryl amines.
Basic: How to optimize reaction conditions for higher yields?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for nucleophilic substitutions vs. ethereal solvents (THF) for reductions .
- Catalyst tuning : Evaluate Pd/C or Ni catalysts for hydrogenation efficiency.
- Temperature gradients : Monitor exothermic reactions (e.g., LiAlH₄ reductions) using cryogenic baths (−78°C to 0°C) .
Advanced: What analytical techniques confirm purity and identity?
Methodological Answer:
- NMR : Analyze / spectra for diagnostic peaks (e.g., aryl protons at δ 7.2–7.8 ppm, CH at δ 1.3–1.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] at m/z 234.52 (CHBrClN) .
- Elemental analysis : Validate Br/Cl content (±0.3% tolerance) via combustion ion chromatography.
Advanced: How to resolve contradictions in reported reaction yields?
Methodological Answer:
- Parameter mapping : Compare solvent polarity, catalyst loading, and reaction times across studies. For example, higher yields in DMF vs. ethanol may stem from improved solubility of intermediates .
- Replicate studies : Conduct controlled experiments with inert conditions (e.g., Schlenk line) to isolate variables like moisture or oxygen sensitivity .
Basic: How to design pharmacological assays for derivatives?
Methodological Answer:
- Target selection : Focus on bromo/chloro aryl motifs known for CNS or antimicrobial activity.
- In vitro testing : Use enzyme inhibition assays (e.g., CYP450) or cell viability studies (MTT assay) with HEK-293 or HepG2 lines .
- Docking studies : Perform computational modeling (AutoDock Vina) to predict binding affinity to target proteins .
Advanced: How to troubleshoot purification challenges?
Methodological Answer:
- Recrystallization : Use hexane/ethyl acetate (3:1) for amine hydrochlorides; monitor crystal growth under −20°C .
- Flash chromatography : Optimize silica gel gradients (e.g., 5–30% EtOAc in hexane) to separate brominated byproducts .
Basic: How to assess compound stability under storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
